molecular formula C9H11N3O B2493087 1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 71290-70-5

1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B2493087
CAS No.: 71290-70-5
M. Wt: 177.207
InChI Key: XQCLUVVQJMLNAW-UHFFFAOYSA-N
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Description

1,4,6-Trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (CAS 71290-70-5) is a high-purity chemical compound supplied as a powder for life science research. This member of the pyrazolopyridine family is characterized by its molecular formula C9H11N3O and a molecular weight of 177.21 g/mol . Pyrazolo[3,4-b]pyridines are a significant class of nitrogen-containing bicyclic heterocycles known for their structural resemblance to purine bases, a feature that makes them highly valuable in medicinal chemistry and drug discovery . The 1H-tautomeric form of this scaffold is the most stable and is predominantly observed, contributing to its prevalence in scientific research . This specific trimethyl-substituted derivative is part of a broader family of compounds being investigated for their diverse pharmacological potential. Researchers are actively exploring pyrazolo[3,4-b]pyridine cores for a wide spectrum of biological activities. Scientific literature indicates that analogs of this scaffold have demonstrated notable anticancer and antiproliferative effects in preclinical studies, with some derivatives showing potent activity against hepatocellular carcinoma and breast adenocarcinoma cell lines . Furthermore, the structural framework is found in compounds under investigation as antimicrobial agents, with certain derivatives exhibiting activity against various bacterial and fungal strains . The versatility of the pyrazolo[3,4-b]pyridine scaffold is further evidenced by its presence in approved drugs and investigational compounds, including Vericiguat, a cardiovascular therapy, highlighting its importance in developing innovative therapies . Beyond biomedical applications, this class of compounds is also relevant in materials science for the development of organic materials such as chemosensors . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate precautions.

Properties

IUPAC Name

1,4,6-trimethyl-2H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-5-4-6(2)10-8-7(5)9(13)11-12(8)3/h4H,1-3H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCLUVVQJMLNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71290-70-5
Record name 1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
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Preparation Methods

The synthesis of 1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1,4,6-Trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl groups or other substituents on the pyrazole or pyridine rings.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit potent antiproliferative effects against various cancer cell lines. For instance, studies have indicated that 1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can inhibit tumor growth by targeting specific enzymes involved in cancer progression . The compound's ability to modulate signaling pathways associated with cell proliferation and apoptosis makes it a valuable lead in cancer therapeutics.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazolo[3,4-b]pyridines are known to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is crucial in conditions like rheumatoid arthritis and other inflammatory diseases . The structural motifs present in this compound facilitate interactions with biological targets involved in inflammatory responses.

Neuroprotective Effects

There is emerging evidence suggesting that pyrazolo[3,4-b]pyridine derivatives may possess neuroprotective properties. These compounds can potentially mitigate neuroinflammation and oxidative stress in neuronal cells . The ability to cross the blood-brain barrier enhances their applicability in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Pyrazole derivatives have shown effectiveness against bacteria and fungi due to their ability to disrupt microbial metabolic pathways . This application is particularly relevant in the context of rising antibiotic resistance.

Synthetic Methods

The synthesis of this compound typically involves the condensation of substituted pyrazoles with α-oxoketene dithioacetals under acidic conditions. This method allows for the introduction of diverse functional groups that can enhance biological activity .

Case Studies

Numerous studies have synthesized analogs of this compound to evaluate their biological activities:

  • A series of derivatives were tested for their ability to inhibit histone demethylases (KDMs), which play a role in epigenetic regulation and cancer progression .
  • Another study focused on developing compounds with improved selectivity and potency against specific cancer cell lines by modifying the pyrazole moiety .

Mechanism of Action

The mechanism of action of 1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. This inhibition occurs through the binding of the compound to the kinase domain, preventing phosphorylation and subsequent signal transduction .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazolo[3,4-b]pyridinone derivatives exhibit significant structural diversity, influencing their physicochemical and biological properties. Below is a detailed comparison of the target compound with key analogs:

Substituent Position and Electronic Effects

Compound Name Substituents Key Structural Features Spectral Data (¹H NMR, MS)
1,4,6-Trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one 1-, 4-, 6-CH₃; 3-ketone High lipophilicity; planar pyrazolopyridine core Not explicitly reported in evidence
4-Aryl-5-cyano-3-methyl-1-phenyl derivatives (3d–3g) 3-CH₃; 4-aryl; 5-CN; 1-phenyl Electron-withdrawing cyano group enhances reactivity ¹H NMR (DMSO-d₆/CDCl₃): δ 6.5–8.0 (Ar-H), br s (NH)
3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine 1-phenyl; 3-, 4-, 6-CH₃ π-π stacking in crystal structure; dihedral angle = 9.33° Single-crystal XRD: planar aromatic systems
1,2-Dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (base structure) No methyl groups; 3-ketone Lower lipophilicity; simpler synthesis ¹H NMR (DMSO-d₆): δ 7.2–7.6 (Ar-H), NH signals
4-(Trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one 4-CF₃; 3-ketone Enhanced metabolic stability due to CF₃ Not reported

Physical and Chemical Properties

  • Melting Points: Phenyl-substituted analogs (e.g., 3,4,6-trimethyl-1-phenyl) exhibit higher melting points (146–167°C) due to π-π stacking .
  • Solubility: Methyl groups enhance lipophilicity, improving membrane permeability but reducing aqueous solubility compared to unsubstituted or polar-substituted derivatives (e.g., 5-cyano analogs) .

Key Research Findings and Trends

Substituent Effects : Methyl groups at positions 1, 4, and 6 balance lipophilicity and steric hindrance, making the target compound more drug-like than halogenated or phenyl-substituted analogs .

Synthetic Flexibility: Pyrazolo[3,4-b]pyridinones are accessible via one-pot, metal-free methods, enabling scalable production .

Crystallography : Planar aromatic systems (e.g., 3,4,6-trimethyl-1-phenyl) exhibit π-π stacking, critical for material science applications .

Biological Activity

1,4,6-Trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (CAS No. 71290-70-5) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the pharmacological potential of this compound, focusing on its mechanisms of action and therapeutic applications based on recent research findings.

  • Chemical Formula : C₉H₁₁N₃O
  • Molecular Weight : 177.21 g/mol
  • IUPAC Name : 1,4,6-trimethyl-2H-pyrazolo[3,4-b]pyridin-3-one
  • PubChem CID : 2728743

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. These compounds exhibit antiproliferative effects by inducing apoptosis and inhibiting angiogenesis through various molecular targets:

CompoundMechanism of ActionTarget
This compoundInhibition of tubulin polymerizationCancer cells
Other derivativesProtein kinase signal transductionVarious cancer types

Research has shown that these compounds can effectively inhibit tumor growth in vitro and in vivo models by disrupting cellular signaling pathways critical for cancer cell survival and proliferation .

Anti-inflammatory Activity

The pyrazole ring system is known for its anti-inflammatory properties. Compounds derived from this scaffold have been tested against inflammatory markers such as TNF-α and IL-6:

CompoundInhibitory Activity (%)Reference
1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(arylureido)phenyl)-pyrazoleTNF-α: 61–85%, IL-6: 76–93%
Standard Drug (Dexamethasone)TNF-α: 76%, IL-6: 86%

These findings suggest that derivatives of this compound could serve as effective anti-inflammatory agents.

Antimicrobial Activity

The antimicrobial properties of pyrazolo[3,4-b]pyridines have also been explored. Studies indicate that certain derivatives exhibit significant activity against various bacterial strains:

CompoundBacterial Strain TestedActivity
Novel pyrazole derivativesE. coli, S. aureus, Pseudomonas aeruginosaGood activity observed
Compound 11Klebsiella pneumoniaeHigh efficacy noted in preliminary tests

These results highlight the potential of these compounds as broad-spectrum antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a study investigating the cytotoxic effects of various pyrazolo[3,4-b]pyridine derivatives on human cancer cell lines, researchers found that specific modifications to the pyrazole core significantly enhanced anticancer activity. The most promising candidates were those with additional aryl substitutions at the 5 and/or 7 positions of the pyridine ring.

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced edema model in mice. The results indicated that compounds with a methyl group at N1 exhibited superior anti-inflammatory activity compared to others tested.

Q & A

Basic: What are the typical synthetic routes for 1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one?

Answer:
The synthesis often involves cyclocondensation reactions between substituted pyran-2-one derivatives and aminopyrazole precursors. For example:

  • Step 1: React 4-hydroxy-6-methylpyran-2-one with 5-amino-3-methyl-1-phenylpyrazole in n-butanol under reflux (42 hours) with catalytic p-toluenesulfonic acid .
  • Step 2: Purify the crude product via silica gel column chromatography using a hexane/ethyl acetate (98:2) eluent system .
  • Key Variables: Reaction time, solvent polarity, and acid catalyst concentration significantly impact yield. Optimizing these parameters can reduce byproducts.

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction provides critical insights:

  • Planarity Analysis: The pyrazolo[3,4-b]pyridine core and substituents (e.g., phenyl rings) exhibit planarity with RMS deviations <0.02 Å, confirming minimal steric strain .
  • Intermolecular Interactions: Offset π-π stacking (face-to-face distance: ~3.45 Å) stabilizes crystal packing, which is critical for understanding solid-state properties .
  • Dihedral Angles: Angles between aromatic systems (e.g., 9.33°) guide predictions about electronic conjugation and reactivity .

Basic: What spectroscopic methods confirm the identity and purity of this compound?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy:
    • ¹H NMR: Methyl groups appear as singlets at δ ~2.5 ppm, while aromatic protons resonate between δ 7.2–7.6 ppm .
    • ¹³C NMR: The carbonyl carbon (C=O) is observed at δ ~165 ppm .
  • IR Spectroscopy: A strong C=O stretch at ~1659 cm⁻¹ confirms the ketone group .
  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (e.g., m/z 251 for a related derivative) .

Advanced: How do solvent-free synthesis methods improve efficiency for pyrazolo[3,4-b]pyridine derivatives?

Answer:
Solvent-free protocols reduce purification steps and enhance atom economy:

  • Mechanochemical Synthesis: Grinding reactants (e.g., aminopyrazole and carbonyl precursors) with a catalytic acid (e.g., TFA) accelerates cyclization .
  • Microwave Assistance: Shortens reaction time (e.g., 30 minutes vs. 42 hours) while maintaining yields >85% .
  • Advantages: Higher purity (>95% by HPLC) and reduced solvent waste compared to traditional reflux methods .

Basic: How do methyl substituents influence the compound’s electronic properties?

Answer:
Methyl groups exert steric and electronic effects:

  • Steric Effects: 1,4,6-Trimethyl substitution reduces rotational freedom, enhancing planarity and π-π interactions .
  • Electronic Effects: Methyl groups donate electrons via hyperconjugation, stabilizing the pyrazolo-pyridine core and altering dipole moments (evident in DFT calculations) .
  • Reactivity Impact: Methylation at the 1-position directs electrophilic substitution to the 5-position of the pyridine ring .

Advanced: What strategies validate structure-activity relationships (SAR) for biological applications?

Answer:
SAR studies require interdisciplinary approaches:

  • In Silico Docking: Molecular docking (e.g., with AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs, guided by the compound’s planarity and substituent bulk .
  • Enzymatic Assays: Test inhibitory activity against enzymes (e.g., COX-2 or EGFR) using fluorogenic substrates. For example, IC₅₀ values <10 μM suggest therapeutic potential .
  • Crystallographic Data: Correlate bioactivity with structural features (e.g., π-stacking interactions in enzyme active sites) .

Basic: What analytical challenges arise in characterizing this compound, and how are they resolved?

Answer:
Common challenges include:

  • Regioisomeric Byproducts: Differentiate isomers via 2D NMR (e.g., NOESY for spatial proximity analysis) .
  • Hydrate Formation: TGA-DSC identifies hydrate phases (weight loss at 100–150°C) .
  • Low Solubility: Use DMSO-d₆ for NMR or sonicate samples in CHCl₃ for 15 minutes .

Advanced: How do reaction conditions affect regioselectivity in pyrazolo[3,4-b]pyridine synthesis?

Answer:
Regioselectivity is controlled by:

  • Acid Catalysts: TFA favors cyclization at the 3-position, while Lewis acids (e.g., ZnCl₂) promote alternative pathways .
  • Temperature: Higher temperatures (>100°C) favor thermodynamic products (e.g., 1,4,6-trimethyl over 1,3,6 isomers) .
  • Substituent Effects: Electron-withdrawing groups (e.g., -CF₃) direct nucleophilic attack to the 4-position .

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